molecular formula C8H11N3 B13336406 6-Ethylpicolinimidamide

6-Ethylpicolinimidamide

Cat. No.: B13336406
M. Wt: 149.19 g/mol
InChI Key: HHFXGWXBMIOISW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Ethylpicolinimidamide is a chemical compound with the molecular formula C8H12N3. It is a derivative of picolinamide, where the ethyl group is attached to the sixth position of the pyridine ring. This compound is often used in various chemical and pharmaceutical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethylpicolinimidamide typically involves the reaction of 6-ethylpicolinic acid with ammonia or an amine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent to facilitate the formation of the imidamide group.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis or the use of automated reactors. These methods ensure higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Ethylpicolinimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The imidamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

6-Ethylpicolinimidamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It is used in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Ethylpicolinimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Picolinimidamide: The parent compound without the ethyl group.

    6-Methylpicolinimidamide: A similar compound with a methyl group instead of an ethyl group.

    6-Propylpicolinimidamide: A compound with a propyl group at the sixth position.

Uniqueness

6-Ethylpicolinimidamide is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and potentially more suitable for specific applications.

Properties

Molecular Formula

C8H11N3

Molecular Weight

149.19 g/mol

IUPAC Name

6-ethylpyridine-2-carboximidamide

InChI

InChI=1S/C8H11N3/c1-2-6-4-3-5-7(11-6)8(9)10/h3-5H,2H2,1H3,(H3,9,10)

InChI Key

HHFXGWXBMIOISW-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=CC=C1)C(=N)N

Origin of Product

United States

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